2-(2,3-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,4-dichlorobenzaldehyde and 2-(2,3-dichlorophenyl)-1,3-benzoxazole under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Benzoxazoles: Heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Uniqueness
(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of dichlorophenyl and benzoxazole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H10Cl4N2O |
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Molecular Weight |
436.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H10Cl4N2O/c21-12-5-4-11(16(23)8-12)10-25-13-6-7-18-17(9-13)26-20(27-18)14-2-1-3-15(22)19(14)24/h1-10H |
InChI Key |
VWMGPUMGLYXDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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